2-(4-Fluorphenyl)piperidin

Übersicht

Beschreibung

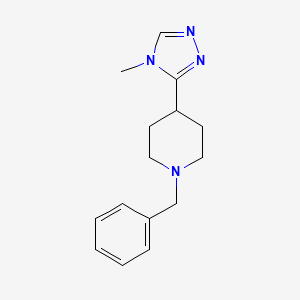

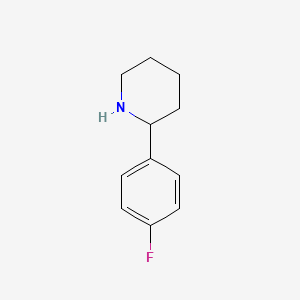

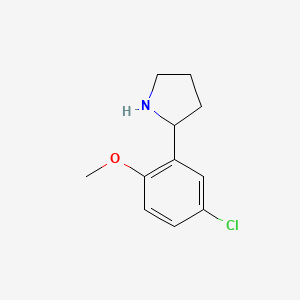

“2-(4-Fluorophenyl)piperidine” is an organic compound . It has a molecular formula of C11H14FN .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “2-(4-Fluorophenyl)piperidine” is C11H14FN . The average mass is 179.234 Da and the monoisotopic mass is 179.111023 Da .Physical and Chemical Properties Analysis

“2-(4-Fluorophenyl)piperidine” is a solid compound . Its density is 1.0±0.1 g/cm3 . The boiling point is 258.6±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Pharmakologische Synthese

2-(4-Fluorphenyl)piperidin ist ein Schlüsselfragment bei der Synthese pharmakologisch aktiver Verbindungen. Seine Derivate finden sich in mehr als zwanzig Klassen von Arzneimitteln wieder, darunter solche mit analgetischen, antipsychotischen und entzündungshemmenden Eigenschaften . Die Struktur der Verbindung ermöglicht die Herstellung verschiedener medizinischer Moleküle durch verschiedene chemische Reaktionen.

Antikrebsmittel

Piperidinderivate, darunter this compound, haben sich als vielversprechend für die Verwendung als Antikrebsmittel erwiesen. Sie werden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen untersucht und könnten bei der Entwicklung neuer Chemotherapeutika eingesetzt werden .

Antimikrobielle und Antimykotische Anwendungen

Das strukturelle Motiv von this compound wird bei der Entwicklung antimikrobieller und antimykotischer Mittel verwendet. Seine Derivate können die Zellwände schädlicher Mikroorganismen stören und so einen Weg zu neuen Behandlungen für Infektionen eröffnen .

Antivirale und Antimalaria-Forschung

Forscher untersuchen die Verwendung von this compound bei der Entwicklung von antiviralen und antimalariawirksamen Medikamenten. Seine Derivate wurden auf ihre Wirksamkeit gegen Krankheiten wie Malaria getestet und zeigen ein erhebliches Potenzial in diesem Bereich .

Neurologische Erkrankungen

Verbindungen, die den Piperidinring enthalten, wie this compound, werden auf ihre Auswirkungen auf neurologische Erkrankungen untersucht. Sie könnten zur Entwicklung von Behandlungen für Erkrankungen wie Alzheimer-Krankheit und andere kognitive Beeinträchtigungen beitragen .

Analgetische Entwicklung

Die Piperidinstruktur ist für die Entwicklung von Analgetika von entscheidender Bedeutung. Derivate von this compound werden auf ihre schmerzlindernden Eigenschaften untersucht, die zu neuen Medikamenten zur Schmerzbehandlung führen könnten .

Entzündungshemmende Eigenschaften

Aufgrund seiner pharmakophore Eigenschaften wird this compound auch auf seine entzündungshemmenden Anwendungen untersucht. Es könnte eine entscheidende Rolle bei der Entwicklung von Medikamenten spielen, die Entzündungen bei verschiedenen medizinischen Erkrankungen reduzieren .

Enzym- und Rezeptor-Targeting

2-(4-Fluorphenyl)piperidinderivate sind potenzielle Kandidaten für das Targeting spezifischer Enzyme oder Rezeptoren im Körper. Diese Anwendung ist entscheidend für die Entwicklung von Medikamenten, die biologische Pfade mit hoher Präzision modulieren können .

Wirkmechanismus

Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, including “2-(4-Fluorophenyl)piperidine”, continue to be a topic of interest in drug discovery and medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

2-(4-Fluorophenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The fluorophenyl group in 2-(4-Fluorophenyl)piperidine enhances its binding affinity to these enzymes, leading to potential modulation of their activity. Additionally, this compound can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, affecting neurotransmission and signaling pathways .

Cellular Effects

The effects of 2-(4-Fluorophenyl)piperidine on various cell types and cellular processes are profound. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin. This modulation can lead to changes in neurotransmitter release, impacting mood, cognition, and behavior. In addition, 2-(4-Fluorophenyl)piperidine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-(4-Fluorophenyl)piperidine exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can inhibit or activate the enzyme’s catalytic activity. Similarly, its binding to neurotransmitter receptors can either enhance or inhibit receptor signaling, depending on the receptor subtype and cellular context. These interactions can lead to downstream effects on gene expression, protein synthesis, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorophenyl)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Fluorophenyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 2-(4-Fluorophenyl)piperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter signaling and improvement in cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in cardiovascular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

2-(4-Fluorophenyl)piperidine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 2-(4-Fluorophenyl)piperidine are crucial for understanding its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-(4-Fluorophenyl)piperidine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(4-Fluorophenyl)piperidine in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(4-Fluorophenyl)piperidine plays a crucial role in its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its chemical properties and interactions with targeting signals or post-translational modifications. This localization can affect its ability to interact with specific biomolecules and exert its biochemical effects. Understanding the subcellular distribution of 2-(4-Fluorophenyl)piperidine is essential for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQQDIGGISSSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395039 | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-03-8 | |

| Record name | 2-(4-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)

![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)

![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)

![2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364504.png)